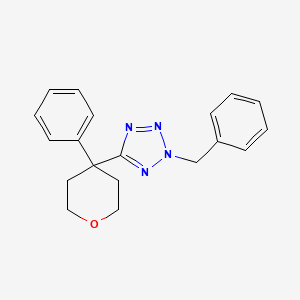![molecular formula C19H29N3O4S B5585101 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5585101.png)
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B-cell receptor signaling and the survival of malignant B cells.
Mécanisme D'action
TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of malignant B cells, and its inhibition leads to the disruption of B-cell receptor signaling and the induction of apoptosis in malignant B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-proliferative and pro-apoptotic effects in B-cell malignancies both in vitro and in vivo. It has also been shown to inhibit the activation of downstream signaling pathways such as NF-κB and AKT, which are involved in the survival and proliferation of malignant B cells. In addition, TAK-659 has been shown to have minimal effects on normal B-cell function and to be well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 as a research tool is its high potency and selectivity for BTK, which allows for the specific inhibition of B-cell receptor signaling and the induction of apoptosis in malignant B cells. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies or chemotherapy agents to enhance its therapeutic efficacy and overcome resistance mechanisms. Another area of interest is the development of TAK-659 as a therapeutic agent for other B-cell malignancies beyond CLL and MCL. Finally, further studies are needed to elucidate the potential long-term effects of BTK inhibition with TAK-659 on normal B-cell function and immune surveillance.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methoxybenzylamine with 4-bromobenzaldehyde to form 4-(4-methoxyphenyl)benzaldehyde. This intermediate is then reacted with piperazine to form 4-(4-methoxyphenyl)piperazine. The final step involves the reaction of this intermediate with 1-(ethylsulfonyl)piperidine-4-carbonyl chloride to form TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Preclinical studies have shown that TAK-659 is a potent and selective inhibitor of BTK, and it has demonstrated efficacy in inhibiting the growth and survival of B-cell malignancies both in vitro and in vivo.
Propriétés
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-3-27(24,25)22-10-8-16(9-11-22)19(23)21-14-12-20(13-15-21)17-4-6-18(26-2)7-5-17/h4-7,16H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMAGGKOMUWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)

![5-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585040.png)
![8-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5585055.png)

![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5585071.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-quinolinylmethyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5585077.png)
![6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B5585087.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5585108.png)
![5-phenyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585116.png)
![4-[(2,5-dimethyl-3-thienyl)sulfonyl]morpholine](/img/structure/B5585119.png)
![(2-furylmethyl){4-[(4-methoxyphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl}amine](/img/structure/B5585138.png)
